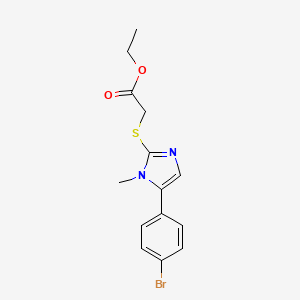

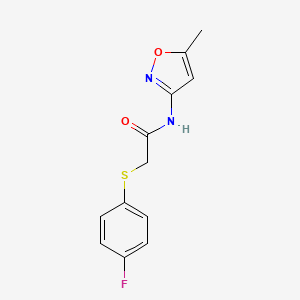

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly involved in pharmaceuticals . The morpholinyl and pyridinyl groups suggest potential bioactivity .

Chemical Reactions Analysis

Again, specific chemical reactions involving this compound are not available in the sources I found. Sulfonamides in general are known to undergo reactions typical of amides .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications and Chemical Studies

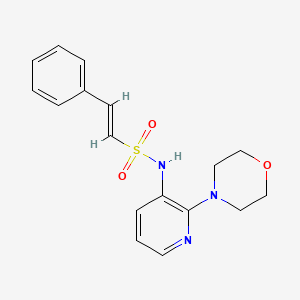

Neurological and Migraine Research : A derivative, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, was synthesized as an orally bioavailable KCNQ2 potassium channel opener. It demonstrated significant activity in a rat model of migraine, showcasing its potential in reducing cortical spreading depressions induced by potassium chloride, which are related to migraine attacks (Yong-Jin Wu et al., 2003).

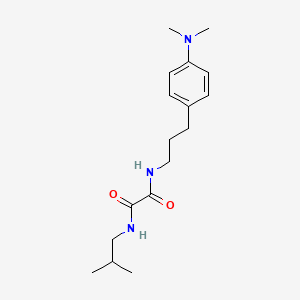

Antimicrobial and Antifungal Research : Novel cinnamamide derivatives, where the morpholine moiety was replaced by β-phenylethylamine, were designed and synthesized. These compounds exhibited fungicidal activities against several plant pathogens, indicating the structural flexibility of morpholine derivatives for antimicrobial and antifungal applications (Yumei Xiao et al., 2011).

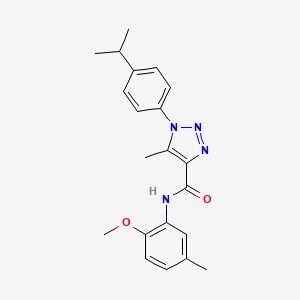

Cancer Research : A novel compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. It showed promising results against MCF-7 breast cancer cell lines, highlighting the potential of morpholine derivatives in cancer therapy (Praveen Kumar et al., 2021).

Anticonvulsant Activity : A library of new hybrid compounds derived from 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides showed broad spectra of activity in preclinical seizure models. These findings support the exploration of morpholine derivatives as potential anticonvulsant agents (K. Kamiński et al., 2015).

Pharmacokinetics and Drug Development : Research on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives in rats, dogs, and monkeys has provided insights into the metabolic behavior and potential therapeutic applications of morpholine analogs, with specific studies highlighting improvements in oral bioavailability through structural modifications (R. Stearns et al., 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-24(22,14-8-15-5-2-1-3-6-15)19-16-7-4-9-18-17(16)20-10-12-23-13-11-20/h1-9,14,19H,10-13H2/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQRUEMNLHQCJL-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)

![2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894860.png)

![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2894865.png)

![2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2894867.png)

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)